2-[(1H-indazol-5-yl)formamido]propanoic acid
Description
2-[(1H-Indazol-5-yl)formamido]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a formamido group linked to a 1H-indazol-5-yl moiety. The indazole ring, a bicyclic aromatic heterocycle containing two nitrogen atoms, distinguishes this compound from simpler imidazole or tetrazole derivatives.
Properties
IUPAC Name |
2-(1H-indazole-5-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6(11(16)17)13-10(15)7-2-3-9-8(4-7)5-12-14-9/h2-6H,1H3,(H,12,14)(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEDLJNQONGYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indazol-5-yl)formamido]propanoic acid typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Formylation: The indazole core is then formylated using formic acid or formic anhydride to introduce the formamido group.
Alkylation: The formylated indazole is subsequently alkylated with a suitable alkyl halide, such as 2-bromopropanoic acid, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indazol-5-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the formamido group.
Scientific Research Applications
2-[(1H-indazol-5-yl)formamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1H-indazol-5-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
2-[(1H-Indazol-5-yl)formamido]propanoic Acid
- Core structure: Propanoic acid with a formamido-indazole substituent.
- Key groups : Indazole (bicyclic N-heterocycle), formamido linker (-NH-C(O)-), carboxylic acid.
- Potential interactions: Hydrogen bonding (carboxylic acid, amide), π-π stacking (indazole).
Analog 1 : 3-(1H-Imidazol-5-yl)propanoic Acid (FDB012461)
- Core structure: Propanoic acid with imidazole substituent.
- Key groups: Monocyclic imidazole, carboxylic acid.
- Applications : Intermediate in synthesis of histidine derivatives or bioactive molecules .
Analog 2 : (2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic Acid (FDB012465)
- Core structure: α,β-unsaturated propanoic acid conjugated to imidazole.
- Key groups : Conjugated double bond, imidazole, carboxylic acid.
Analog 3 : 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic Acid (Compound 11, )
- Core structure: Propanoic acid with tetrazole and imidazole substituents.
- Key groups : Tetrazole (highly polar N-heterocycle), imidazole, carboxylic acid.
- Synthetic utility: High yield (88%) and solubility in polar solvents, as indicated by Rf = 0.37 in n-butanol:acetic acid:H2O .
Pesticide Analogs : Haloxyfop and Fluazifop ()
Research Findings and Distinctions
Tetrazole-containing compounds (e.g., Compound 11) exhibit high polarity, making them suitable for aqueous-phase reactions .
Backbone Modifications: The α,β-unsaturated system in FDB012465 introduces rigidity, which may limit conformational flexibility compared to the formamido linker in the target compound . Phenoxy-propanoic acid pesticides (e.g., haloxyfop) prioritize lipophilicity for membrane penetration, unlike the hydrophilic indazole derivative .
Synthetic Accessibility: Compound 11 was synthesized with an 88% yield using a polar solvent system, suggesting efficient routes for tetrazole-imidazole hybrids . No synthesis data are available for the target compound, but its structure implies challenges in indazole functionalization and amide coupling.
Biological Activity
2-[(1H-indazol-5-yl)formamido]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indazole moiety, which is known for its diverse pharmacological properties. The presence of the formamido group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating various cellular processes. Research indicates that it may influence enzyme activity and receptor binding, which are critical for therapeutic effects.
Inhibition Studies
Recent studies have focused on the inhibition of enzymes and receptors by this compound. For instance, a study measured the inhibition of cytosolic phospholipase A2α (cPLA2α), a key enzyme involved in inflammatory responses. The results are summarized in the following table:
| Compound | Inhibition of cPLA2α at 10 μM (%) |
|---|---|
| This compound | TBD |
| Reference Compound 1 | 23 |
| Reference Compound 2 | 30 |
Note: The exact inhibition percentage for this compound is yet to be determined (TBD) based on ongoing research.
Case Studies
A notable case study involved the administration of this compound in a model organism to evaluate its anti-inflammatory properties. The study demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting a promising therapeutic potential.
Research Findings
Several studies have highlighted the potential applications of this compound in treating diseases characterized by inflammation and cellular dysregulation:
- Anti-inflammatory Effects : In vivo studies showed that the compound reduced levels of pro-inflammatory cytokines.
- Neuroprotective Properties : Research indicated that it might protect neuronal cells from apoptosis under stress conditions.
- Antitumor Activity : Preliminary findings suggest that this compound may inhibit tumor cell proliferation in specific cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
